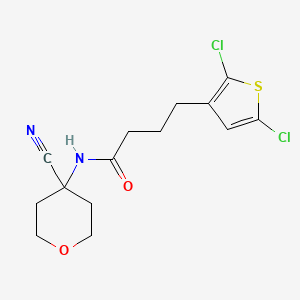
N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide, also known as CTB or Compound 10, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. CTB is a potent and selective inhibitor of a protein called bromodomain-containing protein 4 (BRD4), which plays a critical role in the regulation of gene expression.
作用機序
N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide binds to the bromodomain of BRD4, preventing it from interacting with acetylated histones and other proteins that are critical for the regulation of gene expression. This leads to a reduction in the expression of genes that are critical for disease progression, including those involved in cell proliferation, survival, and inflammation. N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide has been shown to be a potent and selective inhibitor of BRD4, making it a promising candidate for the development of new therapies for various diseases.
Biochemical and Physiological Effects:
N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction in inflammatory cytokine production. N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide has also been shown to inhibit the replication of several viruses, including HIV-1 and dengue virus. These effects make N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide a promising candidate for the development of new therapies for various diseases.
実験室実験の利点と制限
N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide has several advantages for lab experiments, including its high potency and selectivity for BRD4, making it a suitable candidate for further research. However, N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide also has some limitations, including its relatively low solubility in water, which can make it challenging to work with in some experiments.
将来の方向性
There are several future directions for the research on N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide, including the development of new analogs with improved pharmacological properties, the evaluation of N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide in preclinical models of various diseases, and the identification of new therapeutic targets for N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide. Additionally, the development of new methods for the delivery of N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide to target tissues and cells could also enhance its therapeutic potential. Overall, the research on N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide has the potential to lead to the development of new therapies for various diseases, making it an exciting area of research.
合成法
The synthesis of N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide involves several steps, including the reaction of 2,5-dichlorothiophene-3-carboxylic acid with 4-cyanooxan-4-yl chloride to form an intermediate compound. This intermediate is then reacted with 4-aminobutanoic acid to form the final product, N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide. The synthesis of N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide has been optimized to achieve high yields and purity, making it a suitable candidate for further research.
科学的研究の応用
N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. BRD4 plays a critical role in the regulation of gene expression, and its overexpression has been implicated in the development and progression of several diseases. N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide has been shown to inhibit the activity of BRD4, leading to a reduction in the expression of genes that are critical for disease progression. This makes N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide a promising candidate for the development of new therapies for these diseases.
特性
IUPAC Name |
N-(4-cyanooxan-4-yl)-4-(2,5-dichlorothiophen-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O2S/c15-11-8-10(13(16)21-11)2-1-3-12(19)18-14(9-17)4-6-20-7-5-14/h8H,1-7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHKINSTVHWNNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)CCCC2=C(SC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyanooxan-4-YL)-4-(2,5-dichlorothiophen-3-YL)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-1-[4-(4-chlorophenyl)piperazino]-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propen-1-one](/img/structure/B2647004.png)
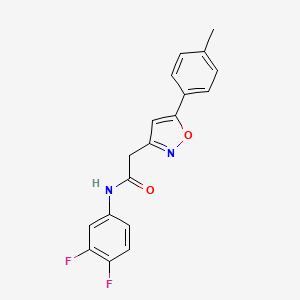
![N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2647007.png)
![5-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2647014.png)
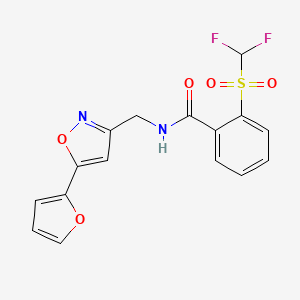
![(Z)-3-[4-(4-Tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2647016.png)
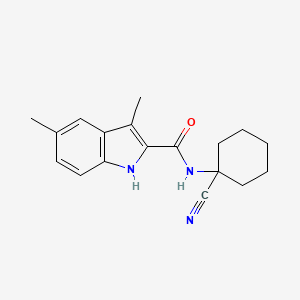
![tert-butyl (3aS,8aR)-6-benzyl-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepine-2-carboxylate](/img/structure/B2647018.png)
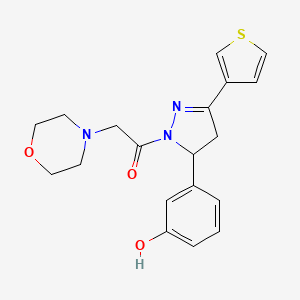
![methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate hydrochloride](/img/structure/B2647021.png)

![N-[(8-Methylquinolin-6-yl)methyl]-N-[1-(oxolan-2-yl)ethyl]prop-2-enamide](/img/structure/B2647023.png)
![2-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2647025.png)